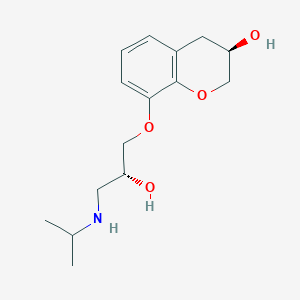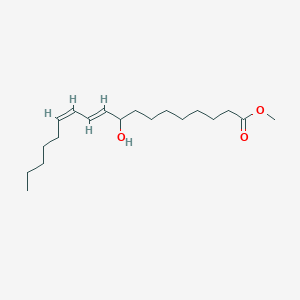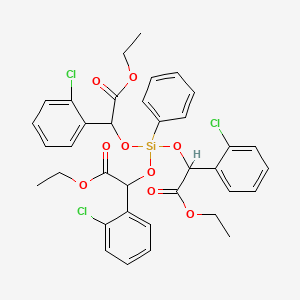
3-Ketoapotrichothecene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Ketoapotrichothecene is a member of the trichothecene family, which are sesquiterpene epoxides known for their toxic properties. These compounds are produced by Fusarium species, which are fungi that infest grains such as corn, wheat, and barley .
Preparation Methods
Chemical Reactions Analysis
3-Ketoapotrichothecene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
3-Ketoapotrichothecene has several scientific research applications, including:
Chemistry: Used as a model compound to study the reactivity of trichothecenes.
Biology: Investigated for its toxic effects on eukaryotic cells, particularly its ability to inhibit protein synthesis.
Medicine: Studied for its potential use in developing antifungal and anticancer agents.
Industry: Used in the manufacturing and material processing industries as a fluid processing agent
Mechanism of Action
The mechanism of action of 3-Ketoapotrichothecene involves the inhibition of eukaryotic protein synthesis. This is achieved by binding to the ribosome and interfering with the elongation step of protein synthesis. The molecular targets include ribosomal proteins and RNA, and the pathways involved are related to the translation process .
Comparison with Similar Compounds
3-Ketoapotrichothecene is unique among trichothecenes due to its specific structure and reactivity. Similar compounds include:
T-2 Toxin: Another trichothecene with similar toxic properties.
Deoxynivalenol: Known for causing vomiting and feed refusal in animals.
Nivalenol: Similar in structure but differs in the presence of additional hydroxyl groups.
These compounds share the common feature of inhibiting protein synthesis but differ in their specific structures and toxicities .
Properties
CAS No. |
122470-39-7 |
|---|---|
Molecular Formula |
C15H22O3 |
Molecular Weight |
250.33 g/mol |
IUPAC Name |
(3aR,4aS,8aR,8bR)-3a-(hydroxymethyl)-6,8a,8b-trimethyl-3,4a,7,8-tetrahydro-1H-cyclopenta[b][1]benzofuran-2-one |
InChI |
InChI=1S/C15H22O3/c1-10-4-5-13(2)12(6-10)18-15(9-16)8-11(17)7-14(13,15)3/h6,12,16H,4-5,7-9H2,1-3H3/t12-,13-,14+,15-/m0/s1 |
InChI Key |
JJBMWLFFOIHRLZ-XQLPTFJDSA-N |
Isomeric SMILES |
CC1=C[C@H]2[C@](CC1)([C@]3(CC(=O)C[C@]3(O2)CO)C)C |
Canonical SMILES |
CC1=CC2C(CC1)(C3(CC(=O)CC3(O2)CO)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


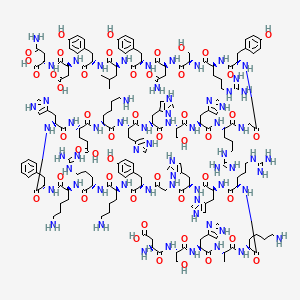
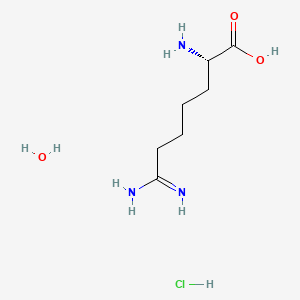

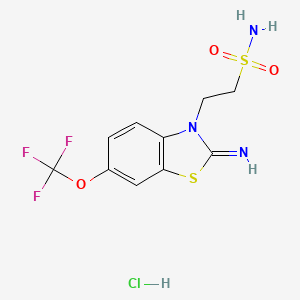
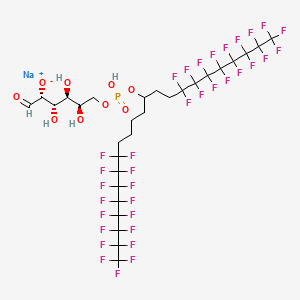
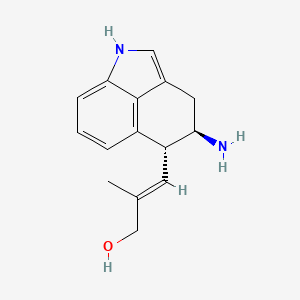


![2-[[(5R)-5-[(2R)-2-(4,5-diphenyl-1,3-oxazol-2-yl)pyrrolidin-1-yl]-5,6,7,8-tetrahydronaphthalen-1-yl]oxy]acetic acid](/img/structure/B12772782.png)
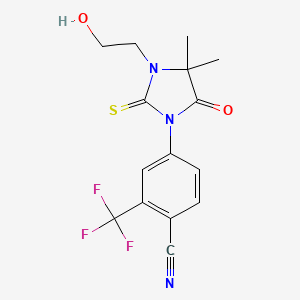
![1-[(E)-3-pyridin-3-ylprop-2-enoyl]pyrrolidin-2-one;hydrochloride](/img/structure/B12772799.png)
